2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a chlorophenylamino group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with 3-chloroaniline, followed by esterification with oxobutanoic acid. The reaction conditions often require the use of solvents like methanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
Diethyl (4-chlorophenyl)amino(phenyl)methylphosphonate: Contains the chlorophenylamino group but has a phosphonate moiety instead of the oxobutanoate group.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C19H18ClNO5 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18ClNO5/c1-25-16-7-5-13(6-8-16)17(22)12-26-19(24)10-9-18(23)21-15-4-2-3-14(20)11-15/h2-8,11H,9-10,12H2,1H3,(H,21,23) |
InChI Key |
DPGFUUANAHDBOG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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